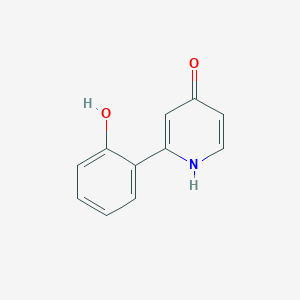
6-Amino-3-(4-methylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(4-methylphenyl)picolinic acid (6-AMPPA) is an organic compound with the molecular formula C10H10N2O2. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. 6-AMPPA is a white, crystalline solid with a melting point of 123-125 °C. It is insoluble in water but soluble in many organic solvents. 6-AMPPA has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
6-Amino-3-(4-methylphenyl)picolinic acid, 95% is believed to act as an enzyme inhibitor, which means it blocks or reduces the activity of certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body, and when they are inhibited, the reactions they catalyze are slowed or stopped. 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects
6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant effects, which may be beneficial in preventing cellular damage caused by oxidative stress. It has also been found to inhibit the activity of several enzymes, which may have implications for drug metabolism. In addition, 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been found to have anti-inflammatory and anti-tumor effects, which may be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-3-(4-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is soluble in many organic solvents, making it easy to handle and store. However, 6-Amino-3-(4-methylphenyl)picolinic acid, 95% is insoluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for research into 6-Amino-3-(4-methylphenyl)picolinic acid, 95%. One potential area of research is to investigate its potential as an enzyme inhibitor. Another potential area of research is to investigate its potential as an antioxidant, anti-inflammatory, and anti-tumor agent. Finally, further research could be conducted to explore its potential as a building block for the synthesis of other compounds.
Métodos De Síntesis
6-Amino-3-(4-methylphenyl)picolinic acid, 95% can be synthesized from 4-methylphenol and oxalic acid in an acid-catalyzed reaction. The reaction is carried out at a temperature of 80-90 °C and a pressure of 15-20 bar. The reaction mixture is then cooled and the product is isolated by filtration. The product can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been used in scientific research applications due to its unique properties. It has been used as a building block for the synthesis of various pharmaceuticals, dyes, and other compounds. It has also been used as an enzyme inhibitor, and as an intermediate in the synthesis of other compounds. 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been used in the synthesis of various drugs, such as antibiotics, antifungals, and anticancer agents.
Propiedades
IUPAC Name |
6-amino-3-(4-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-2-4-9(5-3-8)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXSWFYHTQAHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














